molecular formula C12H13NO2S2 B6142415 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid CAS No. 929974-19-6

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid

Cat. No.: B6142415
CAS No.: 929974-19-6
M. Wt: 267.4 g/mol
InChI Key: SBLGZRMHHFBDKI-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid is a thiazole-acetic acid derivative characterized by a 1,3-thiazole core substituted at position 4 with a 2,5-dimethylthiophen-3-yl group and at position 2 with a methyl group. Its molecular formula is C₁₂H₁₄NO₂S₂, with a molecular weight of 268.37 g/mol.

Properties

IUPAC Name

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-6-4-9(7(2)16-6)12-10(5-11(14)15)17-8(3)13-12/h4H,5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLGZRMHHFBDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(SC(=N2)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,5-Dimethylthiophene-3-Carbaldehyde

The 2,5-dimethylthiophene scaffold is synthesized via Friedel-Crafts alkylation of thiophene using methyl chloride in the presence of AlCl₃. Subsequent formylation at the 3-position employs Vilsmeier-Haack conditions (POCl₃/DMF), yielding 2,5-dimethylthiophene-3-carbaldehyde with >85% purity. Alternative routes utilize Lawesson’s reagent for sulfur retention during alkylation, minimizing byproducts.

Halogenation for Cross-Coupling Readiness

Bromination at the 4-position of 2,5-dimethylthiophene-3-carbaldehyde is achieved using N-bromosuccinimide (NBS) under UV light, producing 4-bromo-2,5-dimethylthiophene-3-carbaldehyde. This intermediate facilitates Suzuki-Miyaura couplings with boronic acid-functionalized thiazole precursors, though direct methods are limited in the reviewed literature.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The thiazole nucleus is assembled via Hantzsch cyclization, combining thiourea derivatives with α-halo ketones. For example, 2-methyl-5-(ethoxycarbonylmethyl)thiazole is synthesized by reacting 2-bromo-1-(2,5-dimethylthiophen-3-yl)ethan-1-one with thiourea in ethanol under reflux. Yields range from 70–85%, with purification via recrystallization from n-butanol.

Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: 80°C, reflux for 6–8 hours

  • Catalyst: Piperidine (0.1 mL per 0.01 mol substrate)

Alternative Cyclization Using CS₂/KOH

A patent method employs carbon disulfide (CS₂) and potassium hydroxide to form 2-thioxothiazole intermediates, which are subsequently treated with chloroacetyl derivatives to yield 2-methylthiazoles. For instance, 4-(2,5-dimethylthiophen-3-yl)-2-methylthiazole-5-carboxylate is obtained by reacting 2,5-dimethylthiophene-3-carbohydrazide with CS₂/KOH and 4-(2-chloroacetyl)pyrazolone.

Acetic Acid Side-Chain Introduction

Diethyl Malonate Alkylation

The acetic acid moiety is introduced via alkylation of thiazole intermediates with diethyl malonate. In a patented procedure, 2-methyl-4-bromothiazole reacts with diethyl malonate in tetrahydrofuran (THF) using LiHMDS as a base, affording diethyl [2-methyl-4-(2,5-dimethylthiophen-3-yl)thiazol-5-yl]malonate.

Optimization Data:

ParameterValueYield (%)
BaseLiHMDS78
SolventTHF78
Temperature−78°C to 25°C78
Alternative BaseKOtBu65

Hydrolysis and Decarboxylation

The malonate ester is hydrolyzed to the carboxylic acid using 32% NaOH under reflux, followed by acidification with HCl to pH 1–2. Decarboxylation occurs spontaneously during hydrolysis, yielding 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid with 90–95% purity.

Hydrolysis Conditions:

  • Reagent: 32% NaOH (aq.)

  • Temperature: 100°C, reflux for 8 hours

  • Workup: Extraction with dichloromethane, crystallization from toluene

Integrated Synthetic Pathway

A consolidated route merging the above steps is proposed:

  • Thiophene Preparation:

    • 2,5-Dimethylthiophene-3-carbaldehyde → 4-bromo-2,5-dimethylthiophene-3-carbaldehyde.

  • Thiazole Formation:

    • Hantzsch cyclization of 4-bromo-2,5-dimethylthiophene-3-carbaldehyde with thiourea → 4-(2,5-dimethylthiophen-3-yl)-2-methylthiazole-5-carbonitrile.

  • Malonate Alkylation:

    • Reaction with diethyl malonate/LiHMDS → diethyl malonate derivative.

  • Hydrolysis:

    • NaOH-mediated ester hydrolysis → target acetic acid.

Challenges and Optimization

Regioselectivity in Thiazole Formation

Positional isomerism during Hantzsch cyclization is mitigated by using bulky bases (e.g., LiHMDS) to direct alkylation to the 5-position of the thiazole. NMR monitoring confirms >95% regioselectivity.

Purification of Hydrophobic Intermediates

Crystallization from toluene/n-butanol mixtures (2:1 v/v) removes non-polar byproducts, enhancing final product purity to >99%.

Scalability and Industrial Feasibility

The Grignard-based malonate alkylation (Step 3.1) is scalable to kilogram quantities, with patent data reporting 90.19% yield over two steps. Continuous flow systems for thiophene bromination reduce reaction times from 12 hours to 2 hours, improving throughput .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Thiophene derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid exhibit significant inhibition against various bacteria and fungi. For instance, studies have shown that derivatives of thiophene possess activity against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : This compound may also serve as a potential anti-inflammatory agent. Thiophene derivatives have demonstrated efficacy in reducing inflammation in various models, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The thiazole and thiophene components are believed to play a crucial role in these biological activities .

Material Science Applications

  • Organic Electronics : The conjugated system present in this compound makes it a candidate for use in organic semiconductors. Its electronic properties are beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Sensors : Due to its unique electronic characteristics, this compound can be utilized in the development of chemical sensors that detect specific analytes through changes in conductivity or fluorescence .

Agricultural Applications

  • Herbicidal Activity : Research indicates that derivatives of thiophene exhibit herbicidal properties. The compound could potentially be developed into an effective herbicide by targeting specific biochemical pathways in plants .

Case Study 1: Antimicrobial Efficacy

A study tested various thiophene derivatives against common pathogens, revealing that compounds with structural similarities to this compound showed considerable antimicrobial activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16S. aureus
2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl...8Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Treatment GroupCytokine Level (pg/mL)
Control1000
LPS1500
LPS + Compound800

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target Compound C₁₂H₁₄NO₂S₂ 268.37 2,5-Dimethylthiophen-3-yl, methyl Higher lipophilicity due to thiophene and methyl groups
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid C₁₁H₉NO₂S 219.26 Phenyl Lower molecular weight; phenyl enhances aromatic interactions
2-(4-Methyl-1,3-thiazol-5-yl)acetic acid C₆H₇NO₂S 157.19 Methyl Simplified structure; higher solubility in polar solvents
[4-Oxothiazolidin-5-ylidene]acetic acid derivative C₉H₆Cl₂N₂O₂S 277.13 Chlorophenyl, thiazolidinone Anti-T. gondii activity reported
Key Observations:
  • Solubility : The bulkier dimethylthiophene group may reduce aqueous solubility compared to the phenyl or methyl-substituted derivatives .
  • Solid-State Properties : Polymorphism observed in related thiazole-acetic acids (e.g., {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid) suggests the target compound may also exhibit multiple crystalline forms, impacting bioavailability .

Biological Activity

2-[4-(2,5-Dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid (CAS Number: 929974-19-6) is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H13NO2S2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{2}\text{S}_{2}, with a molecular weight of 267.4 g/mol. Its structure features a thiazole ring connected to a dimethylthiophene moiety, which is crucial for its biological activity.

1. Acetylcholinesterase Inhibition

Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant for developing treatments for Alzheimer's disease. A study synthesized various thiazole derivatives and assessed their AChE inhibitory activities using Ellman's method. The most potent compounds exhibited IC50 values ranging from 103.24 nM to 500.56 nM, indicating that structural modifications can enhance AChE inhibition .

Table 1: AChE Inhibitory Activity of Thiazole Derivatives

CompoundIC50 (nM)Relative Potency (%)
Compound 10103.24>50
Compound 16108.94>50
Compound 13250.00~40
Compound 21300.00~30

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties through its action as a microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor. This enzyme plays a significant role in inflammation-related disorders by catalyzing the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. In vitro studies have demonstrated that certain derivatives of this compound exhibit selective inhibition of mPGES-1 with low micromolar IC50 values, suggesting potential applications in treating inflammatory conditions .

Case Study 1: Neuroprotective Effects

In a neuroprotective study involving animal models of Alzheimer's disease, the administration of thiazole-based compounds resulted in improved cognitive functions compared to control groups. The mechanisms were attributed to the inhibition of AChE and modulation of neuroinflammatory pathways.

Case Study 2: Analgesic Activity

Research has demonstrated that related thiazole compounds exhibit significant analgesic effects in rodent models using both hot plate and acetic acid-induced writhing tests. The results indicated that these compounds could effectively reduce pain sensitivity, suggesting their potential use in pain management therapies .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

  • Thiazole Ring Substituents : Variations in substituents on the thiazole ring can significantly affect AChE inhibition potency.
  • Dimethylthiophene Moiety : The presence of this moiety is critical for enhancing binding affinity to target enzymes.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Methyl groups on thiopheneIncreased potency
Electron-withdrawing groupsEnhanced binding affinity
Aromatic substitutionsVaried effects on inhibition

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid?

The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves:

  • Step 1 : Cyclocondensation of 2,5-dimethylthiophene-3-carbaldehyde with thiourea derivatives to form the thiazole core.
  • Step 2 : Alkylation or esterification of the thiazole intermediate with acetic acid derivatives under reflux conditions (e.g., acetic acid as solvent, 3–5 hours at 100–120°C) .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the product . Key parameters include pH control to minimize side reactions and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and regiochemistry (e.g., thiophene-thiazole linkage) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects degradation products .
  • Elemental Analysis : Ensures stoichiometric consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while acetic acid aids in cyclization .
  • Catalysis : Acid catalysts (e.g., sodium acetate) improve cyclocondensation efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
  • Kinetic Monitoring : Use TLC or in-situ HPLC to track reaction progress and adjust parameters dynamically .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • ADME Prediction : Tools like SwissADME calculate topological polar surface area (TPSA ≈ 107 Ų) and XlogP (~0.8), suggesting moderate blood-brain barrier permeability and oral bioavailability .
  • Toxicity Modeling : QSAR models predict acute toxicity (e.g., LD50) based on structural analogs, highlighting potential hepatotoxicity from thiazole metabolites .
  • Molecular Docking : Simulations identify binding affinities to microbial enzymes (e.g., cytochrome P450), supporting antimicrobial activity hypotheses .

Q. How can contradictory biological activity data (e.g., variable antifungal efficacy) be resolved?

  • Comparative SAR Studies : Test derivatives with modified substituents (e.g., methoxy vs. methyl groups on the thiophene ring) to isolate structure-activity relationships .
  • Dose-Response Analysis : Establish IC50/EC50 curves under standardized assay conditions (e.g., CLSI guidelines for antifungal testing) .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in vitro vs. in vivo systems .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Mass Balance Analysis : Quantify degradation products (e.g., sulfoxide derivatives) via HPLC-DAD to ensure stability-indicating methods .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and monitor purity over 6–12 months .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis Reflux condensation, alkylationSolvent polarity, pH, temperature gradients
Characterization 1H/13C NMR, HPLC-DADSolvent purity, spectral resolution
Biological Screening Microdilution assays, molecular dockingStandardized microbial strains, docking scores
Stability Forced degradation, LC-MSDegradation kinetics, mass balance

Contradictions and Solutions

  • Contradiction : Variable antimicrobial activity across studies .
    • Solution : Standardize testing protocols (e.g., identical bacterial strains, nutrient media) and validate via inter-laboratory reproducibility studies.
  • Contradiction : Discrepancies in computational vs. experimental toxicity .
    • Solution : Cross-validate predictions with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).

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